2-Fluoro-5-(2-methylphenyl)phenol
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Overview
Description
2-Fluoro-5-(2-methylphenyl)phenol is a fluorinated aromatic compound with the molecular formula C13H11FO and a molecular weight of 202.22 g/mol . This compound is characterized by the presence of a fluorine atom and a methyl group attached to a biphenyl structure, which imparts unique chemical properties.
Preparation Methods
The synthesis of 2-Fluoro-5-(2-methylphenyl)phenol can be achieved through various methods, including the Suzuki–Miyaura coupling reaction. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions typically include mild temperatures and the use of a base such as potassium carbonate. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
2-Fluoro-5-(2-methylphenyl)phenol undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into various reduced forms, depending on the reagents used.
Substitution: Nucleophilic aromatic substitution reactions can occur, where the fluorine atom is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-Fluoro-5-(2-methylphenyl)phenol has a wide range of scientific research applications:
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme mechanisms and receptor binding.
Mechanism of Action
The mechanism of action of 2-Fluoro-5-(2-methylphenyl)phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and the biphenyl structure allow the compound to form strong interactions with these targets, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
2-Fluoro-5-(2-methylphenyl)phenol can be compared with other similar compounds, such as:
2-Fluoro-5-methylphenol: This compound has a similar structure but lacks the biphenyl moiety, which may result in different chemical and biological properties.
2-Fluoro-4-methylphenol: Another similar compound with a different substitution pattern, which can affect its reactivity and applications.
4-Fluorophenol: A simpler fluorinated phenol that can be used as a precursor in various synthetic applications. The uniqueness of this compound lies in its biphenyl structure and the specific positioning of the fluorine and methyl groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-fluoro-5-(2-methylphenyl)phenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FO/c1-9-4-2-3-5-11(9)10-6-7-12(14)13(15)8-10/h2-8,15H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UECIFVGHJDWJFG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=CC(=C(C=C2)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80684084 |
Source
|
Record name | 4-Fluoro-2'-methyl[1,1'-biphenyl]-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80684084 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261943-07-0 |
Source
|
Record name | 4-Fluoro-2'-methyl[1,1'-biphenyl]-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80684084 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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